molecular formula C18H22N4O2S2 B13367434 N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B13367434
M. Wt: 390.5 g/mol
InChI Key: GTJBDANKBTVYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide is a complex organic compound featuring a thiazole ring fused with a benzothiazole ring. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and benzothiazole rings, followed by their fusion and subsequent functionalization.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of Benzothiazole Ring: The benzothiazole ring is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Fusion of Rings: The thiazole and benzothiazole rings are fused through a cyclization reaction, typically involving a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted thiazoles/benzothiazoles

Scientific Research Applications

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole and benzothiazole rings.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular pathways such as apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Benzothiazole Derivatives: Compounds such as tiazofurin and abafungin share the benzothiazole ring and are known for their antineoplastic and antifungal properties.

Uniqueness

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide is unique due to the fusion of the thiazole and benzothiazole rings, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H22N4O2S2/c1-17(2,3)13(23)21-15-19-9-7-12-10(8-11(9)25-15)20-16(26-12)22-14(24)18(4,5)6/h7-8H,1-6H3,(H,19,21,23)(H,20,22,24)

InChI Key

GTJBDANKBTVYQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.